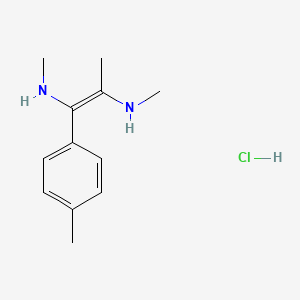

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride

Descripción general

Descripción

Análisis De Reacciones Químicas

4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is utilized in biochemical assays and studies involving protein interactions.

Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .

Comparación Con Compuestos Similares

4-Methyl-1’,2’-methylamino-trans-2’-methylstyrene Hydrochloride can be compared with other similar compounds, such as:

Mephedrone: A synthetic stimulant with a similar chemical structure.

Methamphetamine: A powerful central nervous system stimulant with structural similarities.

Amphetamine: Another stimulant with a related chemical structure.

Actividad Biológica

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the presence of a methylamino group and a styrene moiety, which are significant for its biological activity. The compound's formula is C11H15ClN, indicating a relatively simple structure that allows for various interactions within biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its antitumor , antimicrobial , and neurological effects. Below is a summary of its activities based on available research findings.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with methyl substitutions on the phenyl ring have shown enhanced activity due to electron-donating effects, which stabilize the molecule's interaction with target proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene | A431 (epidermoid carcinoma) | 0.058 ± 0.016 | Inhibition of Bcl-2 protein |

| Related Compound A | Jurkat (T-cell leukemia) | <1.00 | Induction of apoptosis |

| Related Compound B | HeLa (cervical carcinoma) | 0.70 | Hsp90 inhibition |

Case Study : A study found that derivatives of 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene showed potent antitumor activity against the A431 cell line, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Structural modifications, particularly the introduction of electron-withdrawing groups, enhance its efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

Case Study : In vitro studies demonstrated that derivatives of this compound were effective against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .

Neurological Effects

Preliminary research suggests that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific structural features are critical for enhancing biological activity:

- Methyl Substituents : The presence of methyl groups at strategic positions increases lipophilicity and enhances cellular uptake.

- Amino Group Positioning : The placement of the methylamino group influences binding affinity to target proteins involved in cancer progression and microbial resistance.

Propiedades

IUPAC Name |

(E)-1-N,2-N-dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-9-5-7-11(8-6-9)12(14-4)10(2)13-3;/h5-8,13-14H,1-4H3;1H/b12-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXQRYHIKCHQES-VHPXAQPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C)NC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C(/C)\NC)/NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858070 | |

| Record name | (1E)-N~1~,N~2~-Dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217250-37-7 | |

| Record name | (1E)-N~1~,N~2~-Dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.